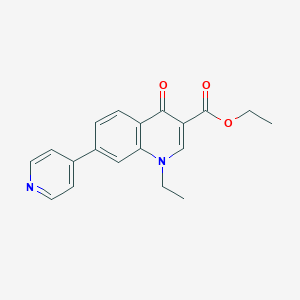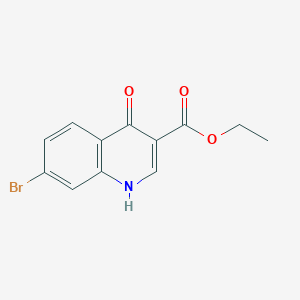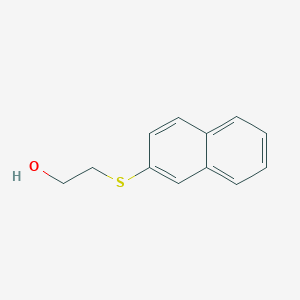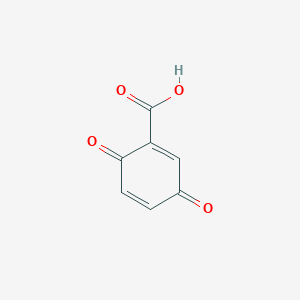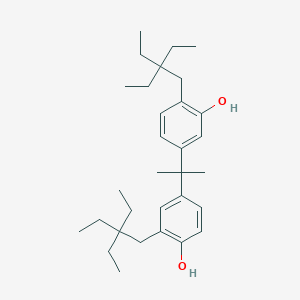
Propane, 2,2-bis(3'-t-octyl-4'-hydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 2,2-bis(3'-t-octyl-4'-hydroxyphenyl)- (commonly known as AO-80) is a synthetic antioxidant that is widely used in various industries. It is a phenolic compound that is commonly used as an additive in plastics, rubber, and petroleum products. AO-80 is known for its ability to prevent the oxidation of materials, which can lead to degradation and loss of quality.
Wirkmechanismus
The mechanism of action of AO-80 is based on its ability to scavenge free radicals and prevent the oxidation of materials. AO-80 reacts with free radicals and other reactive oxygen species (ROS) to form stable products, preventing them from reacting with other molecules and causing oxidative damage. This mechanism of action makes AO-80 an effective antioxidant in a variety of applications.
Biochemische Und Physiologische Effekte
AO-80 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that AO-80 can protect against oxidative stress in various cell types, including liver cells, brain cells, and heart cells. AO-80 has also been shown to protect against the development of atherosclerosis in animal models. In addition, AO-80 has been shown to have anti-inflammatory effects in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
AO-80 has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. AO-80 is also a relatively inexpensive antioxidant compared to other commercially available antioxidants. However, AO-80 has some limitations. It is not soluble in water, which can limit its use in aqueous systems. In addition, AO-80 has been shown to interfere with some analytical techniques, such as the measurement of lipid peroxidation.
Zukünftige Richtungen
There are several future directions for research on AO-80. One area of interest is the development of new materials with improved oxidative stability using AO-80 as an additive. Another area of interest is the use of AO-80 as a potential therapeutic agent for the treatment of oxidative stress-related diseases. Further research is also needed to better understand the mechanism of action of AO-80 and its potential interactions with other compounds.
Synthesemethoden
AO-80 is synthesized by the reaction of octylphenol with 2,2-bis(4-hydroxyphenyl)propane in the presence of a catalyst. The reaction produces AO-80 as a white crystalline powder with a melting point of approximately 130-135°C. The purity of AO-80 can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
AO-80 is widely used in scientific research as an antioxidant. It is commonly used to prevent the oxidation of lipids and proteins in biological samples. AO-80 has also been shown to protect against oxidative stress in various cell types. In addition, AO-80 has been used in the development of new materials with improved oxidative stability.
Eigenschaften
CAS-Nummer |
19546-20-4 |
|---|---|
Produktname |
Propane, 2,2-bis(3'-t-octyl-4'-hydroxyphenyl)- |
Molekularformel |
C31H48O2 |
Molekulargewicht |
452.7 g/mol |
IUPAC-Name |
2-(2,2-diethylbutyl)-5-[2-[3-(2,2-diethylbutyl)-4-hydroxyphenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C31H48O2/c1-9-30(10-2,11-3)21-23-15-16-26(20-28(23)33)29(7,8)25-17-18-27(32)24(19-25)22-31(12-4,13-5)14-6/h15-20,32-33H,9-14,21-22H2,1-8H3 |
InChI-Schlüssel |
WBGDNDKJQZGXRE-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC)CC1=C(C=C(C=C1)C(C)(C)C2=CC(=C(C=C2)O)CC(CC)(CC)CC)O |
Kanonische SMILES |
CCC(CC)(CC)CC1=C(C=C(C=C1)C(C)(C)C2=CC(=C(C=C2)O)CC(CC)(CC)CC)O |
Andere CAS-Nummern |
19546-20-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



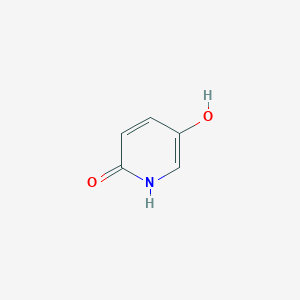
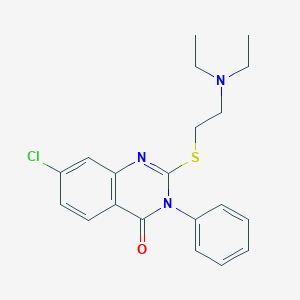
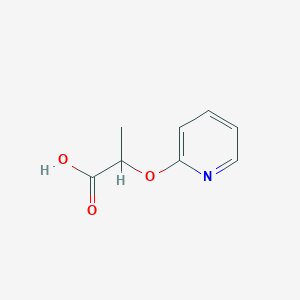
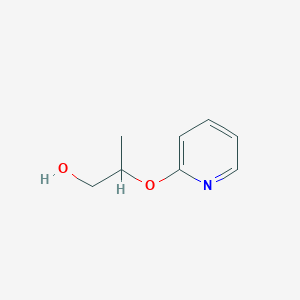
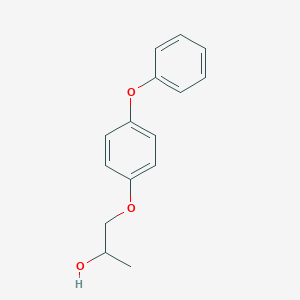
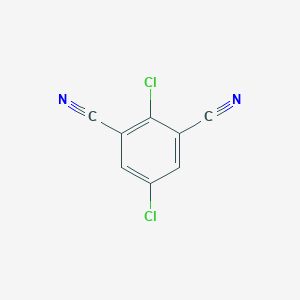
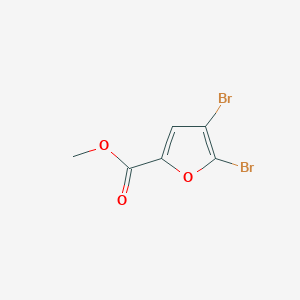
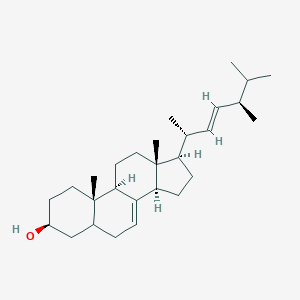
![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)
